molecular formula C7H7BrO B11712433 2-Bromo-5-cyclopropylfuran

2-Bromo-5-cyclopropylfuran

Cat. No.: B11712433
M. Wt: 187.03 g/mol
InChI Key: MESHACPGVSYHJE-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylfuran typically involves the bromination of 5-cyclopropylfuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropylfuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-cyclopropylfuran has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropylfuran is primarily based on its ability to undergo various chemical transformations. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, and its furan ring can participate in various oxidation and reduction processes. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological targets in medicinal chemistry.

Comparison with Similar Compounds

    2-Bromo-5-ethylfuran: Similar in structure but with an ethyl group instead of a cyclopropyl group.

    2-Bromo-3-cyclopropylfuran: Differing in the position of the bromine atom.

    2-Bromo-5-fluorofuran: Featuring a fluorine atom instead of a cyclopropyl group.

Uniqueness: 2-Bromo-5-cyclopropylfuran is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C7H7BrO

Molecular Weight

187.03 g/mol

IUPAC Name

2-bromo-5-cyclopropylfuran

InChI

InChI=1S/C7H7BrO/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2

InChI Key

MESHACPGVSYHJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(O2)Br

Origin of Product

United States

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